2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
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Overview
Description
2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound that incorporates a pyrimidine ring substituted with a methoxy group and a thiophene-containing oxadiazole moiety
Scientific Research Applications
2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its heterocyclic structure.
Material Science: It is investigated for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a condensation reaction involving a suitable precursor, such as a β-diketone or an amidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with specific molecular targets. The thiophene and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzene
- **2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
- **2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine
Uniqueness
2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c1-16-11-12-5-7(6-13-11)10-14-9(15-17-10)8-3-2-4-18-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGMMHBFPKCNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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